The synthesis of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea typically involves the reaction of 2-chloroethylamine with 2-chlorophenyl isocyanate. The reaction is generally carried out in an organic solvent such as dichloromethane or toluene under controlled conditions to optimize yield and purity. Key parameters include:
An improved process for synthesis has been reported, which involves using carbonyldiimidazole as a reagent, enhancing the efficiency and safety of the reaction .
The molecular structure of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea features a urea group (NHCO) bonded to both a chloroethyl group and a chlorophenyl group. The structural arrangement allows for significant steric interactions due to the bulky chlorophenyl moiety.
Key structural characteristics include:
1-(2-Chloroethyl)-3-(2-chlorophenyl)urea participates in various chemical reactions:
Common reagents for these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
The mechanism of action of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea primarily involves its interaction with biological macromolecules. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to modifications that alter their function. The chlorophenyl group enhances binding affinity to specific targets, influencing biological activity.
This compound's ability to interact with enzymes or receptors suggests potential applications in drug development aimed at specific molecular targets.
The physical and chemical properties of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
1-(2-Chloroethyl)-3-(2-chlorophenyl)urea has several scientific applications:
The structural evolution of CEU derivatives originated from the discovery that alkylating moieties conjugated to aryl systems disrupt microtubule dynamics. Early research demonstrated that N-phenyl-N'-(2-chloroethyl)ureas exhibit potent growth inhibition in human carcinoma models, with GI50 values reaching nanomolar concentrations against colon (HT-29), melanoma (M21), and breast (MCF-7) cancer cell lines [5]. Structural optimization revealed that analogues with meta-substituted hydrophobic chains showed 5-fold enhanced activity compared to unsubstituted parent compounds, establishing the tubulin-binding pharmacophore concept . The specific derivative 1-(2-chloroethyl)-3-(2-chlorophenyl)urea (CAS# 13908-33-3) emerged as a lead compound due to its balanced lipophilicity (LogP 3.16) and electrophilic reactivity [1].
Table 1: Fundamental Properties of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea
Property | Value |
---|---|
CAS Registry Number | 13908-33-3 |
Molecular Formula | C9H10Cl2N2O |
Molecular Weight | 233.094 g/mol |
Boiling Point | 322.2°C at 760 mmHg |
Density | 1.361 g/cm³ |
Flash Point | 148.7°C |
XLogP3 | 3.16 |
Hydrogen Bond Donor Count | 2 |
1-(2-Chloroethyl)-3-(2-chlorophenyl)urea belongs to the ortho-chlorinated CEU subclass characterized by:
The antimitotic activity derives from a tripartite pharmacophore:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1